Electronic Gradient: 2,7- vs 2,5- and 5,6-Regioisomers
The 2,7-regioisomer uniquely distributes its two bromine atoms across both rings of the benzofuranone scaffold: one at the electron-deficient C2 (α to carbonyl, within the furanone ring) and one at C7 (on the benzene ring, para to the ring junction oxygen). In contrast, the 2,5-isomer places bromines at C2 and C5 (on the benzene ring, para to the ring junction), while the 5,6-isomer concentrates both bromines exclusively on the benzene ring [1]. Although no published head-to-head reactivity comparison exists for this specific regioisomeric series, the site-selectivity principles established by Hussain et al. (2015) for 2,3-dibromobenzofuran demonstrate that the C2 position, being more electron-deficient, undergoes Suzuki-Miyaura coupling with 'very good site-selectivity' over the C3 position [2]. Extrapolating this class-level principle, the 2,7-isomer is expected to offer a larger electronic disparity between its two bromine sites (Δ estimated from C2 carbonyl-proximal vs. C7 benzene-ring positions) than the 2,5- or 2,6-isomers, where both bromines reside on electronically similar aromatic positions [3].
| Evidence Dimension | Electronic differentiation between bromine positions (C2 vs. aryl-ring Br) — structural inference from regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 2,7-isomer: Br at C2 (α to carbonyl, furanone ring) + Br at C7 (benzene ring, para to O); two electronically distinct rings |
| Comparator Or Baseline | 2,5-isomer: Br at C2 + Br at C5 (both benzene-ring positions); 5,6-isomer: Br at C5 + Br at C6 (both benzene ring only) |
| Quantified Difference | Qualitative structural classification: 2,7-isomer is the only regioisomer with one Br on the furanone ring and one Br on the benzene ring among commonly available dibromobenzofuran-3(2H)-ones; 2,5- and 2,6-isomers retain C2 Br but place the second Br on the benzene ring; 5,6-isomer has zero furanone-ring bromines. |
| Conditions | Structural analysis based on IUPAC nomenclature and SMILES notation (PubChem). Reactivity inference drawn from established benzofuranone electronic structure principles and site-selective Suzuki coupling precedent on 2,3-dibromobenzofuran (Hussain et al., 2015). |
Why This Matters
For procurement decisions in synthetic route design, the 2,7-isomer is the only commercially available dibromobenzofuranone regioisomer that provides two bromine handles on electronically distinct rings, enabling orthogonal sequential functionalization strategies without protecting-group manipulation.
- [1] PubChem Compound Summaries: CID 122235378 (2,7-isomer), CID 102551694 (2,5-isomer), CID 122235379 (2,6-isomer), and CAS 1336953-42-4 (5,6-isomer). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-28). View Source
- [2] Hussain, M.; Thai Hung, N.; Abbas, N.; Khera, R. A.; Malik, I.; Patonay, T.; Kelzhanova, N.; Abilov, Z. A.; Villinger, A.; Langer, P. J. Heterocycl. Chem. 2015, 52 (2), 497–505. View Source
- [3] Apollo Scientific Ltd. Product Catalogues: OR400302 (2,7-isomer), OR19511 (2,5-isomer), OR19505 (2,6-isomer). https://store.apolloscientific.co.uk/ (accessed 2026-04-28). View Source
